molecular formula C9H6Cl2O B7976760 4,6-Dichloro-3-methylbenzofuran

4,6-Dichloro-3-methylbenzofuran

Cat. No.: B7976760
M. Wt: 201.05 g/mol
InChI Key: UIXOZFFMGRBBHR-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylbenzofuran (CAS 81078-72-0) is a halogenated benzofuran derivative with the molecular formula C₉H₆Cl₂O and a molecular weight of 201.05 g/mol . Its structure features a benzofuran core substituted with chlorine atoms at positions 4 and 6 and a methyl group at position 3 (Figure 1). The compound is classified under the benzofuran family, known for diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-methylbenzofuran typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylbenzofuran as the starting material.

  • Halogenation: Chlorination reactions are performed to introduce chlorine atoms at the 4 and 6 positions of the benzofuran ring. This is usually achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

  • Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-methylbenzofuran undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4,6-dichloro-3-methylbenzofurandione.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions at the chlorine positions can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 4,6-Dichloro-3-methylbenzofurandione

  • Reduction Products: Reduced derivatives of this compound

  • Substitution Products: Various substituted benzofurans depending on the nucleophile or electrophile used

Scientific Research Applications

Chemistry

In the realm of chemistry, 4,6-Dichloro-3-methylbenzofuran serves as a crucial building block for synthesizing more complex molecules. Its structure allows researchers to explore various reaction mechanisms and develop new synthetic methodologies. The compound's ability to undergo substitutions makes it valuable for creating derivatives that may exhibit enhanced properties or functionalities .

Biology

The biological applications of this compound are significant:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives exhibit antimicrobial properties. For instance, compounds derived from benzofuran scaffolds have been tested against various bacterial strains, demonstrating promising inhibitory effects . The presence of hydroxyl groups at specific positions on the benzofuran ring is often correlated with increased antibacterial activity.
  • Anticancer Potential : Research indicates that benzofuran derivatives can act as potential anticancer agents. For example, the antiproliferative activity of certain synthesized derivatives has been assessed using cancer cell lines, showing varying degrees of efficacy . The structure-activity relationship (SAR) studies highlight how modifications to the benzofuran structure can enhance its anticancer properties.

Medicine

This compound is being explored for its potential in drug development:

  • Lead Compound for Drug Design : Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its interactions with biological targets can provide insights into designing more effective therapeutic agents .
  • Antimycobacterial Activity : Some studies have focused on synthesizing derivatives of benzofuran that specifically target Mycobacterium tuberculosis, highlighting their potential as new treatments for tuberculosis . These compounds often show low toxicity towards mammalian cells while maintaining high efficacy against bacterial pathogens.

Industrial Applications

In industry, this compound finds applications in:

  • Synthesis of Dyes and Polymers : Its chemical properties allow it to be used in the production of dyes and polymers. The ability to modify its structure facilitates the development of materials with desirable characteristics for various industrial applications.
  • Development of Agricultural Chemicals : The compound may also be investigated for use in agricultural chemistry, particularly as a precursor for developing pesticides or herbicides due to its biological activity .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFocusFindings
He et al. (2014)Antimycobacterial ActivityDeveloped inhibitors targeting Mycobacterium protein tyrosine phosphatase B with IC50 values as low as 38 nM .
Telveka et al. (2017)Anticancer ActivityEvaluated antiproliferative effects on HL60 leukemia cells; several compounds showed significant activity with IC50 < 20 μM .
Jiang et al. (2018)Antimicrobial ScreeningSynthesized novel derivatives showing MIC values ranging from 0.5 mg/mL to 1 mg/mL against various pathogens .

Mechanism of Action

The mechanism by which 4,6-Dichloro-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Properties :

  • IUPAC Name : 4,6-Dichloro-3-methyl-1-benzofuran
  • Hazard Profile : Includes warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Comparison with Similar Benzofuran Derivatives

Structural and Molecular Comparisons

The following table summarizes structural and molecular differences between 4,6-Dichloro-3-methylbenzofuran and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound C₉H₆Cl₂O 201.05 Cl (4,6); CH₃ (3) High lipophilicity, methyl group
4,6-Dichlorobenzofuran C₈H₄Cl₂O 187.02 Cl (4,6) Smaller size, no methyl group
4-Bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran C₁₇H₁₅BrO₃ 371.21 Br (4); OCH₃ (3,5,6) Bromine substituent, methoxy groups
5,6-Dimethoxybenzofuran-3-one C₁₀H₁₀O₄ 194.18 OCH₃ (5,6); ketone (3) Electron-donating groups, cyclic ketone

Notes:

  • Lipophilicity : The methyl group in this compound increases its LogP (estimated ~3.7) compared to 4,6-Dichlorobenzofuran (LogP ~3.0) .

Pharmacological and Industrial Relevance

  • Drug Synthesis : Methoxy-substituted benzofurans (e.g., griseofulvic acid derivatives) are used as acetylcholinesterase inhibitors , whereas chlorinated derivatives like this compound may serve as intermediates in antipsychotic or antimicrobial drug synthesis .
  • Material Science : Halogenated benzofurans are leveraged in organic electronics due to their stability and charge-transport properties .

Biological Activity

4,6-Dichloro-3-methylbenzofuran is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and specific case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with two chlorine substituents at the 4 and 6 positions and a methyl group at the 3 position. This unique structure contributes to its distinct chemical behavior and biological activity.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It can interact with receptors, potentially altering signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably:

  • Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and NCI-H23, with IC50 values ranging from 1.48 µM to 47.02 µM .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic rates compared to controls .

Comparative Studies

When compared to similar compounds, such as 3,4-Dichloro-2-methylbenzofuran and others within the benzofuran class, this compound demonstrates unique biological properties attributed to its specific chlorine and methyl substitutions. These structural differences significantly affect its potency and mechanism of action.

Compound NameIC50 (µM)Activity Type
This compound1.48 - 47.02Anticancer
3-Methylbenzofuran derivativesVariesAnticancer
Other benzofuransHigher IC50Less potent

Study on Lung Cancer Cells

A study focusing on the effects of this compound on A549 lung cancer cells revealed that treatment led to a significant increase in apoptosis (42.05%) compared to control groups (1.37%). This suggests a strong potential for therapeutic application in lung cancer treatment .

Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against several bacterial strains with positive results indicating effective inhibition of growth. This positions it as a candidate for further development in antibiotic therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dichloro-3-methylbenzofuran, and how do reaction conditions influence yield and purity?

  • The synthesis of this compound typically involves halogenation and alkylation of benzofuran precursors. For example, chlorination of 3-methylbenzofuran derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–25°C) can introduce chlorine atoms at positions 4 and 5. Solvent selection (e.g., dichloromethane or toluene) and stoichiometric ratios are critical to minimize side products like over-chlorinated species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity, with yields typically ranging from 40% to 70% depending on substrate reactivity .

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substitution patterns (e.g., methyl group at position 3, chlorine atoms at 4 and 6). Aromatic protons appear as doublets or triplets due to coupling with adjacent chlorines.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₉H₆Cl₂O) and isotopic patterns consistent with chlorine atoms.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for research-grade material). Method validation includes retention time reproducibility and spike-recovery tests .

Q. How can this compound be detected in environmental matrices, and what extraction methods optimize recovery?

  • Solid-phase extraction (SPE) using Oasis HLB cartridges effectively isolates the compound from water samples. Conditioning with methanol followed by sample loading (pH-adjusted to 7) and elution with 10% toluene in nonanol achieves >85% recovery. For sludge or sediment, accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) at 100°C and 1,500 psi enhances extraction efficiency. Quantification via GC-MS with electron capture detection (ECD) improves sensitivity for chlorinated derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective chlorination of 3-methylbenzofuran to form this compound?

  • Chlorination proceeds via electrophilic aromatic substitution, where electron-donating methyl groups at position 3 activate the benzofuran ring. The ortho/para-directing effect of the methyl group favors chlorination at positions 4 and 6. Computational studies (DFT calculations) show lower activation energy for these positions due to resonance stabilization of the intermediate σ-complex. Competing pathways (e.g., meta-chlorination) are disfavored by steric hindrance and electronic deactivation .

Q. How do contradictory data in environmental persistence studies of this compound arise, and how can they be resolved?

  • Discrepancies in half-life (t₁/₂) values (e.g., 30–90 days in soil vs. 15–30 days in aquatic systems) stem from variable experimental conditions (pH, microbial activity, organic carbon content). Standardized OECD 307/309 protocols should be applied to ensure comparability. For aquatic studies, photodegradation under UV light (λ = 290–400 nm) accelerates breakdown, while anaerobic soil conditions prolong persistence. Isotopic labeling (¹⁴C) tracks degradation pathways and identifies major metabolites .

Q. What strategies optimize the scalability of this compound synthesis while maintaining regiochemical fidelity?

  • Continuous-flow reactors enhance scalability by improving heat/mass transfer during chlorination. Catalytic systems using Lewis acids (e.g., FeCl₃) reduce reagent waste and improve atom economy. Process analytical technology (PAT), such as in-line FTIR monitoring, ensures real-time control of reaction progression. Post-synthesis, switchable solvent systems (e.g., ionic liquids) simplify product isolation and recycling of unreacted precursors .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) identify electron-deficient sites (e.g., position 5) susceptible to nucleophilic attack. Fukui indices (electrophilicity) and molecular electrostatic potential (MEP) maps guide predictions of reactivity. Experimental validation via reactions with methoxide or amine nucleophiles confirms computational insights, with Hammett plots correlating substituent effects .

Q. What are the challenges in quantifying trace levels of this compound in biological tissues, and how can sensitivity be improved?

  • Matrix interference from lipids/proteins necessitates cleanup steps: enzymatic digestion (proteinase K) followed by dispersive SPE (QuEChERS). Derivatization with pentafluorobenzyl bromide enhances GC-ECD sensitivity (detection limits <1 ppb). For LC-MS/MS, negative-ion electrospray ionization (ESI⁻) with multiple reaction monitoring (MRM) transitions (e.g., m/z 203 → 168) improves selectivity .

Properties

IUPAC Name

4,6-dichloro-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXOZFFMGRBBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.0 g (0.019 mol) of 2-(2-acetyl-3,5-dichlorophenoxy) acetic acid, 10.0 g of anhydrous sodium acetate and 50 ml of acetic anhydride was heated at 155° C. for 0.5 hour. The mixture was poured on to 100 g of ice and 100 ml of a saturated sodium bicarbonate solution. When decomposition of the excess acetic anhydride was complete, the mixture was extracted with three 100 ml portions of diethyl ether. The combined extracts were washed neutral with saturated sodium bicarbonate solution, dried over sodium sulphate and evaporated to give a brown oil which solidified on standing. The crude product was purified by distillation to yield 2.4 g of pure 4,6-dichloro-3-methylbenzofuran of boiling point 85° C./1 mmHg. The distilled product could be crystallized from petrol (boiling point 40°-60° C.) in the form of white needles of melting point 45° C.
Name
2-(2-acetyl-3,5-dichlorophenoxy) acetic acid
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5 g
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10 g
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50 mL
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reactant
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Name
ice
Quantity
100 g
Type
reactant
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100 mL
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solvent
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0 (± 1) mol
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